

# Atuzabrutinib discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of Atuzabrutinib

#### Introduction

Atuzabrutinib, also known as PRN473 or SAR444727, is a selective, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Developed by Principia Biopharma using its proprietary Tailored Covalency® platform, atuzabrutinib was designed for the topical treatment of immune-mediated diseases.[4][5] BTK is a critical signaling enzyme in various hematopoietic cells, including B-lymphocytes and innate immune cells, making it a key therapeutic target for a range of autoimmune and inflammatory disorders.[6][7] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of atuzabrutinib.

# **Discovery and Development History**

The development of **atuzabrutinib** is rooted in the strategic design of next-generation BTK inhibitors aimed at improving upon the first-generation, irreversible inhibitors which are primarily limited to oncology indications.[6] Principia Biopharma, later acquired by Sanofi in 2020, leveraged its "Tailored Covalency®" platform to create inhibitors that form a reversible covalent bond with their target.[4] This approach was intended to optimize the balance of efficacy and safety, allowing for prolonged target engagement with minimal systemic exposure, a desirable profile for chronic immune diseases.[4][8]



The discovery of **atuzabrutinib** (designated as compound 11 in its discovery publication) and its sister compound, the orally administered rilzabrutinib (PRN1008), was detailed in the Journal of Medicinal Chemistry.[6][9] **Atuzabrutinib** was specifically formulated as a topical agent to deliver localized BTK inhibition in skin-related autoimmune conditions.[5]

The development timeline highlights a focused effort on dermatological applications:

- January 9, 2020: Principia Biopharma announced the expansion of its BTK franchise with the initiation of clinical development for PRN473 Topical.[5]
- Phase 1 Trials: Atuzabrutinib completed three Phase 1 trials in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of the topical formulation (ACTRN12620000264987, ACTRN12620000693921).[10]
- Phase 2a Trial: A Phase 2a study (NCT04992546) was initiated to evaluate the efficacy and safety of **atuzabrutinib** topical gel in patients with mild-to-moderate atopic dermatitis.[10][11]
- Discontinuation: Despite promising preclinical data, the Phase 2a trial did not meet its primary endpoints.[12] Subsequently, in May 2023, Sanofi officially discontinued the development of topical atuzabrutinib for atopic dermatitis and other autoimmune disorders, citing lack of efficacy and suboptimal pharmacokinetic data.[3] Its highest development status is now listed as preclinical for other indications like venous thrombosis.[10]

## **Mechanism of Action**

**Atuzabrutinib** exerts its therapeutic effect by potently and selectively inhibiting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase from the Tec kinase family, which is an essential downstream signaling component for multiple immune cell receptors.[6][7]

# **B-Cell Receptor (BCR) Signaling**

In B-lymphocytes, BTK is a critical node in the BCR signaling pathway. Upon antigen binding to the BCR, associated kinases like LYN and SYK become activated, leading to the formation of a "signalosome." This complex recruits and activates BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCy2).[7][13] Activated PLCy2 generates secondary messengers that trigger calcium mobilization and activate downstream transcription factors such as NF-kB and NFAT.[7] This cascade is essential for B-cell proliferation, differentiation into







antibody-producing plasma cells, and survival.[14] By inhibiting BTK, **atuzabrutinib** effectively blocks this entire downstream signaling cascade, thereby reducing the activation of autoreactive B-cells and the production of pathogenic autoantibodies.





Click to download full resolution via product page

B-Cell Receptor (BCR) Signaling Pathway and Atuzabrutinib Inhibition.



# Fc Receptor (FcR) Signaling

BTK is also integral to signaling downstream of Fc receptors on innate immune cells like mast cells, basophils, and macrophages.[7][15] For instance, the cross-linking of high-affinity IgE receptors (FcɛRI) on mast cells and basophils by allergen-IgE complexes leads to the activation of LYN and SYK, which subsequently activates BTK.[16] This triggers cellular degranulation, releasing histamine and other pro-inflammatory mediators, a key process in allergic inflammation.[7] Similarly, Fc-gamma receptor (FcyR) signaling in macrophages, which drives phagocytosis of antibody-coated cells, is also BTK-dependent.[17] **Atuzabrutinib**'s inhibition of BTK can therefore block these inflammatory responses from innate immune cells.





Click to download full resolution via product page

Fc Receptor (FcR) Signaling Pathway and Atuzabrutinib Inhibition.



# **Preclinical Studies**

**Atuzabrutinib** and its sister compound rilzabrutinib underwent extensive preclinical evaluation, demonstrating potent and durable BTK inhibition and efficacy in various models of autoimmune disease.

Table 1: Summary of Key Preclinical Findings



| Assay/Model                                 | Compound(s)                     | Key Findings                                                                                          | Reference(s) |  |
|---------------------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------|--------------|--|
| In Vitro Assays                             |                                 |                                                                                                       |              |  |
| BTK Enzyme<br>Inhibition                    | Rilzabrutinib                   | Potent inhibition of BTK enzyme activity.                                                             | [18]         |  |
| B-Cell Activation<br>(CD69)                 | Rilzabrutinib                   | Potent inhibition of BCR-induced CD69 expression in human B-cells (IC50 = 126 ± 32 nM).               | [18]         |  |
| B-Cell Proliferation                        | Rilzabrutinib                   | Strong inhibition of BCR-induced human B-cell proliferation (IC50 = 5 ± 2.4 nM).                      | [18]         |  |
| FcyR Signaling<br>(Cytokine Release)        | BMS-986142 (BTKi)               | Inhibited TNF-α and IL-6 production from human PBMCs stimulated via FcyR (IC50 = 3-4 nM).             | [17]         |  |
| Platelet Activation<br>(CLEC-2)             | Atuzabrutinib,<br>Rilzabrutinib | Potently inhibited C-<br>type lectin-like<br>receptor 2 (CLEC-2)—<br>mediated platelet<br>activation. | [10]         |  |
| In Vivo Models                              |                                 |                                                                                                       |              |  |
| Rodent Collagen-<br>Induced Arthritis (CIA) | Atuzabrutinib,<br>Rilzabrutinib | Showed dose-<br>dependent efficacy,<br>reducing ankle<br>swelling and joint<br>pathology.             | [6][9][19]   |  |
| Mouse Venous<br>Thrombosis                  | Atuzabrutinib                   | Significantly reduced thrombus formation in inferior vena cava                                        | [10]         |  |



| Assay/Model | Compound(s) | Key Findings         | Reference(s) |
|-------------|-------------|----------------------|--------------|
|             |             | (IVC) stenosis and   |              |
|             |             | Salmonella infection |              |
|             |             | models.              |              |

| Canine Pemphigus Foliaceus | Rilzabrutinib | Demonstrated rapid clinical improvement and disease control in naturally occurring canine pemphigus. |[6] |

# Key Experimental Protocols BTK Occupancy Assay in PBMCs

This assay measures the degree to which **atuzabrutinib** is bound to its BTK target within peripheral blood mononuclear cells (PBMCs).

- Sample Preparation: Whole blood is treated with serial dilutions of atuzabrutinib (or DMSO as a vehicle control) and incubated for 1 hour at 37°C.
- PBMC Isolation: PBMCs are isolated from the treated blood samples using a Ficoll density gradient centrifugation.
- Probe Labeling: Isolated PBMCs are incubated with a fluorescently-labeled (e.g., BODIPY)
  or biotinylated irreversible BTK probe. This probe binds to any BTK enzyme that is not
  already occupied by atuzabrutinib.
- Lysis and Detection: Cells are lysed, and the amount of fluorescent or biotinylated probe bound to BTK is quantified using flow cytometry or a plate-based assay (e.g., TR-FRET).
- Calculation: The percent BTK occupancy by atuzabrutinib is calculated by comparing the signal from the drug-treated samples to the vehicle-treated samples. A lower signal in the treated sample indicates higher BTK occupancy.[18][20]

# Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

# Foundational & Exploratory





- Immunization: Lewis rats are immunized via intradermal injection at the base of the tail with an emulsion of bovine type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant).
- Booster: A booster injection is administered 7 days after the initial immunization to ensure a robust arthritic response.
- Treatment: Once arthritis is established (typically around day 9-11, characterized by visible paw swelling), daily oral administration of **atuzabrutinib** or vehicle control is initiated.
- Efficacy Evaluation: Disease progression is monitored daily or every other day by:
  - Arthritis Score: A visual scoring system to grade the severity of erythema and swelling in each paw (e.g., on a scale of 0-4).
  - Paw Volume/Ankle Diameter: Measurement of paw swelling using calipers or a plethysmometer.
  - Body Weight: Monitored as an indicator of general health.
- Terminal Analysis: At the end of the study, animals are euthanized. Ankle and knee joints are
  collected for histopathological analysis to assess inflammation, cartilage damage, and bone
  erosion. Serum may be collected to measure anti-collagen antibody levels.[19][21][22]





Click to download full resolution via product page

Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.

# **Clinical Development Program**

The clinical development of **atuzabrutinib** focused exclusively on its topical formulation for skin diseases. The program was ultimately terminated after failing to show efficacy in a Phase 2a study.

Table 2: Summary of Atuzabrutinib Clinical Trials



| Trial<br>Identifier         | Phase | Title/Indic<br>ation                                                             | Design                                                                                                              | Key<br>Outcome(<br>s)                                             | Status        | Referenc<br>e(s) |
|-----------------------------|-------|----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|---------------|------------------|
| ACTRN12<br>62000026<br>4987 | 1     | Safety, Tolerabilit y and PK of Topically Administ ered PRN473 in Healthy Adults | Randomi<br>zed,<br>Double-<br>Blind,<br>Placebo-<br>Controlle<br>d, Single<br>and<br>Multiple<br>Ascendin<br>g Dose | Assessed<br>safety<br>and PK.                                     | Complete<br>d | [10]             |
| ACTRN126<br>200006939<br>21 | 1     | Pharmacol ogic Activity of Topically Administer ed PRN473 on Skin Reaction       | Open-<br>Label,<br>Placebo-<br>Controlled,<br>Challenge<br>Study                                                    | Evaluated effect on skin prick challenge in allergic participants | Completed     | [10]             |

| NCT04992546 | 2a | Safety, Tolerability, and PK of Topically Administered PRN473 in Mild to Moderate Atopic Dermatitis | Randomized, Double-Blind, Intra-patient Placebo-Controlled | Primary endpoint not met; **atuzabrutinib** gel did not improve disease activity compared to placebo. | Completed |[10][11][12] |

# Phase 2a Atopic Dermatitis Trial (NCT04992546) Design

The Phase 2a study was designed to rigorously assess the local efficacy of **atuzabrutinib** gel while minimizing systemic variability by having each patient serve as their own control.

 Patient Population: Up to 40 adult patients with mild-to-moderate atopic dermatitis (AD) for at least 6 months.[11]

## Foundational & Exploratory





- Study Design: The study consisted of a 6-week double-blind period followed by an openlabel period.
- Intra-patient Control: In the double-blind phase, two target skin lesions on each patient were randomly assigned (1:1) to receive either **atuzabrutinib** 5% gel or a matching placebo gel, applied twice daily.[11]
- Endpoints: Efficacy was likely assessed by changes in local lesion scores, such as the Total Sign Score (TSS). Safety, tolerability, and pharmacokinetics were also evaluated.
- Outcome: The study concluded that topical **atuzabrutinib** did not improve disease activity in patients with mild-to-moderate atopic dermatitis. Detailed quantitative data from the trial have not been made publicly available.[12]





Click to download full resolution via product page

Workflow of the Phase 2a Atopic Dermatitis Trial (NCT04992546).

# Conclusion

**Atuzabrutinib** was a rationally designed, reversible covalent BTK inhibitor that emerged from a sophisticated drug discovery platform. Preclinical studies demonstrated its potential to modulate key pathways in autoimmunity and inflammation. However, despite a strong scientific rationale, the topical formulation of **atuzabrutinib** failed to demonstrate clinical efficacy in



atopic dermatitis, leading to the discontinuation of its development. The story of **atuzabrutinib** underscores the significant challenges in translating preclinical promise into clinical success, particularly in the realm of topical drug delivery for complex inflammatory skin diseases. The knowledge gained from its development, however, continues to inform the broader field of BTK inhibition for immune-mediated disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. atuzabrutinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Atuzabrutinib Principia Biopharma/Sanofi AdisInsight [adisinsight.springer.com]
- 4. Sanofi to Acquire Principia for Autoimmune R&D | Sanofi [sanofi.com]
- 5. Principia Announces Expansion of its BTK Franchise with PRN473 Topical BioSpace [biospace.com]
- 6. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principia Biopharma Presents Full Phase 1 Clinical Trial Results For PRN1008, A Novel Reversible Covalent BTK Inhibitor, Supporting Further Clinical Development In Autoimmune And Inflammatory Diseases BioSpace [biospace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atuzabrutinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Atuzabrutinib Topical Gel Does Not Improve Disease Activity in Patients with Mild-to-Moderate Atopic Dermatitis: Findings from a Phase 2A Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 13. The B-cell receptor signaling pathway as a therapeutic target in CLL PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ability of Bruton's Tyrosine Kinase Inhibitors to Sequester Y551 and Prevent Phosphorylation Determines Potency for Inhibition of Fc Receptor but not B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collageninduced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Atuzabrutinib discovery and development history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823836#atuzabrutinib-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com